Cas no 78066-06-5 (Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester)
![Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester structure](https://www.kuujia.com/scimg/cas/78066-06-5x500.png)
Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- DTXSID50513150
- 78066-06-5
- Ethyl [(3,4-dichlorophenyl)sulfanyl]acetate
- Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester
- Ethyl2-[(3,4-dichlorophenyl)sulfanyl]acetate
- Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate
- Acetic acid, 2-((3,4-dichlorophenyl)thio)-, ethyl ester
- AKOS014855267
-
- MDL: MFCD21248258
- Inchi: InChI=1S/C10H10Cl2O2S/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
- InChI Key: YFSRYTHGRPOIQT-UHFFFAOYSA-N
- SMILES: CCOC(=O)CSC1=CC(=C(C=C1)Cl)Cl
Computed Properties
- Exact Mass: 263.9778561Da
- Monoisotopic Mass: 263.9778561Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6Ų
- XLogP3: 4
Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255607-5g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 5g |
$1190 | 2024-06-05 | |
1PlusChem | 1P01FAYT-250mg |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 250mg |
$104.00 | 2024-04-21 | |
1PlusChem | 1P01FAYT-1g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 1g |
$183.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1255607-25g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 25g |
$5185 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780044-5g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 98% | 5g |
¥18513.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1255607-5g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 5g |
$1260 | 2025-02-28 | |
eNovation Chemicals LLC | Y1255607-25g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 25g |
$5185 | 2025-02-28 | |
eNovation Chemicals LLC | Y1255607-1g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 1g |
$340 | 2025-02-28 | |
1PlusChem | 1P01FAYT-5g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 5g |
$780.00 | 2024-04-21 | |
1PlusChem | 1P01FAYT-25g |
Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate |
78066-06-5 | 97% | 25g |
$3273.00 | 2024-04-21 |
Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester Related Literature
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester
Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester (CAS No. 78066-06-5): A Comprehensive Overview
Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester, identified by its CAS number 78066-06-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thioethers and exhibits unique chemical properties that make it valuable in various synthetic applications. The presence of both ethyl ester and (3,4-dichlorophenyl)thio functional groups contributes to its versatility and reactivity, making it a subject of interest in medicinal chemistry and industrial processes.
The molecular structure of Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester consists of an acetic acid backbone modified with an ethyl ester group at one end and a thioether moiety attached to a dichlorophenyl ring. This structural configuration imparts distinct chemical characteristics that are exploited in synthetic chemistry. The dichlorophenyl group enhances the electron-withdrawing effect, influencing the reactivity of the thioether bond. This compound has garnered attention due to its potential applications in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
In recent years, there has been a growing interest in thioether derivatives due to their role as intermediates in the synthesis of biologically active compounds. The compound Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester has been studied for its potential use in the development of drugs targeting various therapeutic areas. Its structural features make it a suitable candidate for further functionalization, allowing chemists to explore new pharmacophores and drug candidates.
One of the key areas where this compound has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester, researchers can develop molecules that specifically inhibit certain kinases, thereby offering potential therapeutic benefits. The dichlorophenyl group provides a scaffold for designing molecules with high selectivity and affinity for kinase targets.
The ethyl ester group in Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester also contributes to its utility as a synthetic intermediate. Ethyl esters are known for their stability and ease of manipulation in organic synthesis. They can be readily converted into other functional groups through various chemical reactions, making them valuable building blocks in drug discovery. The ability to easily modify this compound allows researchers to explore multiple pathways for developing new pharmaceuticals.
Recent studies have also highlighted the importance of thioethers in medicinal chemistry. Thioethers have been found to exhibit a wide range of biological activities due to their ability to interact with biological targets in unique ways. The sulfur atom in thioethers can form hydrogen bonds and participate in hydrophobic interactions, which are critical for drug-receptor binding. This makes Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester a promising candidate for further investigation.
The synthesis of Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically starts with the reaction between 3,4-dichlorobenzene thiol and acetic anhydride in the presence of an appropriate catalyst. The resulting intermediate is then converted into the ethyl ester derivative through an esterification reaction. These synthetic steps highlight the compound's complexity and the expertise required to produce it on an industrial scale.
In conclusion, Acetic acid, 2-[(3,4-dichlorophenyl)thio]-, ethyl ester (CAS No. 78066-06-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it valuable as an intermediate in synthesizing biologically active molecules. The ongoing research into kinase inhibitors and other therapeutic applications underscores its importance in modern drug discovery efforts.
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